Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate
Description
Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate is a thiophene-based compound featuring a methyl ester group at the 2-position and a methylaminomethyl substituent at the 5-position of the thiophene ring. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Thiophene derivatives are widely studied due to their aromatic stability, ease of functionalization, and bioactivity .
Properties
IUPAC Name |
methyl 5-(methylaminomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-5-6-3-4-7(12-6)8(10)11-2/h3-4,9H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZLQFFVNWMLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate, often involves heterocyclization reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Some thiophene derivatives are used in pharmaceuticals for their biological activity.
Mechanism of Action
The mechanism of action of Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some thiophene-based drugs act as enzyme inhibitors or receptor agonists/antagonists .
Comparison with Similar Compounds
Structural Comparison
Key structural variations among thiophene-2-carboxylate derivatives include substituents at the 3-, 4-, and 5-positions, which modulate electronic, steric, and solubility properties.
Physicochemical Properties
| Property | This compound | Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate |
|---|---|---|---|
| Molecular Weight | ~225 g/mol (estimated) | 259.2 g/mol | 293.7 g/mol |
| LogD (pH 5.5) | ~1.5 (predicted) | 3.2 | 2.8 |
| Solubility | High (polar substituent) | Moderate (CF3 group) | Low (chloro and sulfonamide) |
The methylaminomethyl group improves aqueous solubility compared to halogenated analogs, critical for drug bioavailability .
Biological Activity
Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is a thiophene derivative that has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The compound's unique structure allows it to interact with specific biological targets, which may lead to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial enzyme activity, disrupting cellular processes essential for survival.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It has been tested against various cancer cell lines, revealing significant cytotoxic effects. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10 | Disruption of mitochondrial function |
The biological activity of this compound is believed to stem from its structural features, allowing it to bind effectively to target enzymes and receptors. The presence of the thiophene ring enhances its reactivity and ability to form interactions with biological macromolecules.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced growth rates in microbial and cancer cells.
- Receptor Interaction : It can modulate receptor activity, influencing signaling pathways related to cell survival and proliferation.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Various derivatives have been synthesized to improve potency and selectivity.
Synthesis Approaches
The synthesis typically involves multi-step reactions starting from commercially available thiophene derivatives. Key steps include:
- Formation of the thiophene ring.
- Introduction of the methylamino group via nucleophilic substitution.
- Esterification to form the final carboxylate product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
